Product packaging for (5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine(Cat. No.:CAS No. 944897-60-3)

(5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B3170619
CAS No.: 944897-60-3
M. Wt: 127.14 g/mol
InChI Key: KOTDRRFYMZMLEK-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine is a chemical compound featuring a 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and materials science . The 1,3,4-oxadiazole ring is electron-deficient, which contributes to its interesting electronic properties and makes it a subject of study for applications in organic light-emitting diodes (OLEDs) and as a component in advanced polymers . Researchers are particularly interested in this privileged structure due to its wide range of pharmacological activities. The broader class of 1,3,4-oxadiazole derivatives has been extensively studied for properties including anticancer, antibacterial, antifungal, and anti-inflammatory activities . For instance, some N-aryl substituted 1,3,4-oxadiazol-2-amine analogues have demonstrated promising anticancer activity when screened against various cancer cell lines, such as melanoma, leukemia, and breast cancer . These compounds often exhibit good drug-like properties, conforming to Lipinski's Rule of Five, which suggests potential for good oral bioavailability . The mesoionic nature of similar heterocycles, like 1,3,4-thiadiazole, allows them to easily cross biological membranes and interact with various biological targets, a characteristic that may extend to the oxadiazole class . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O B3170619 (5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine CAS No. 944897-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-4-7-8-5(3-6)9-4/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTDRRFYMZMLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282500
Record name 5-Ethyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-60-3
Record name 5-Ethyl-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of 5 Ethyl 1,3,4 Oxadiazol 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific NMR data for (5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine are not published, the expected chemical shifts can be inferred from analogous compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147) and 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline. preprints.orgresearchgate.netrsc.orgmdpi.com

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the ethyl group is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The methanamine (CH₂NH₂) protons would likely appear as a singlet, which may show broadening due to proton exchange.

Based on the analogue 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, the ethyl group protons are anticipated at approximately δ 1.41 ppm (triplet, 3H, J = 7.6 Hz) for the methyl group and δ 2.91 ppm (quartet, 2H, J = 7.6 Hz) for the methylene group. mdpi.com The methylene protons of the methanamine group in the related 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine appear as a singlet at δ 4.05 ppm. researchgate.net

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at downfield chemical shifts, typically in the range of δ 160-167 ppm. preprints.orgmdpi.com For instance, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at δ 164.32 and 161.98 ppm. preprints.orgresearchgate.net

The ethyl group carbons are predicted to have signals around δ 10.9 ppm for the methyl carbon and δ 19.1 ppm for the methylene carbon, as seen in 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline. mdpi.com The methanamine carbon is anticipated to be in the region of δ 50.24 ppm, based on the data for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. scispace.com

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) Reference Analogues
-CH₂CH₃~1.4 (t, 3H)~114-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline mdpi.com
-CH₂CH₃~2.9 (q, 2H)~194-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline mdpi.com
-CH₂NH₂~4.0 (s, 2H)~501-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine researchgate.netscispace.com
C2 (Oxadiazole)-~1651-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine preprints.orgresearchgate.net
C5 (Oxadiazole)-~1674-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Key expected vibrational frequencies include N-H stretching vibrations for the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene groups are anticipated around 2850-3000 cm⁻¹. The C=N stretching of the oxadiazole ring is expected near 1625-1630 cm⁻¹, and the C-O-C stretching of the oxadiazole ring should appear around 1025-1115 cm⁻¹. rsc.org

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Reference Analogues
N-H Stretch (Primary Amine)~3435, ~33751-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine rsc.org
C-H Stretch (Aliphatic)~29604-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl)aniline
C=N Stretch (Oxadiazole)~16304-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl)aniline
C-O-C Stretch (Oxadiazole)~1025-11151-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl)aniline rsc.org
N-H Wag (Primary Amine)~7551-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, the molecular formula is C₅H₉N₃O, with a molecular weight of 127.14 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected.

For the analogous compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the expected mass is 189.213, and the observed [M+H]⁺ peak is at m/z 190.066. researchgate.netrsc.org Similarly, for 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl)aniline, the [M+1]⁺ peak is observed at m/z 222. Based on these, the [M+H]⁺ for the title compound would be anticipated at approximately m/z 128.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Reference Analogues
[M+H]⁺~1281-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl)aniline researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The UV-Vis spectrum of 1,3,4-oxadiazole derivatives typically shows absorption maxima related to π → π* transitions.

The analogous compound 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine exhibits absorption maxima (λ_max) at 296 nm in N,N'-Dimethylformamide, 271 nm in ethyl alcohol, and 279 nm in tetrahydrofuran (B95107). rsc.org It is expected that this compound would also display absorption in a similar UV region, likely between 270 and 300 nm, depending on the solvent used.

Predicted UV-Vis Absorption Maxima for this compound

Solvent Predicted λ_max (nm) Reference Analogue
Ethyl Alcohol~2711-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine rsc.org
Tetrahydrofuran~2791-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine rsc.org
N,N'-Dimethylformamide~2961-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine rsc.org

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. This technique yields bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature did not yield any published X-ray crystallographic data for this compound or its very close structural analogs. Therefore, a definitive experimental elucidation of its three-dimensional structure is not currently possible. To obtain these data, the compound would need to be synthesized and crystallized to produce a single crystal of suitable quality for X-ray diffraction analysis.

Computational Chemistry and in Silico Modeling of 5 Ethyl 1,3,4 Oxadiazol 2 Yl Methanamine Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations are employed to determine optimized molecular geometries and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Studies on various 1,3,4-oxadiazole analogues show that the distribution and energy of these orbitals are significantly influenced by the nature of the substituents on the oxadiazole ring. nahrainuniv.edu.iqnahrainuniv.edu.iq For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the core structure. nahrainuniv.edu.iqnahrainuniv.edu.iq DFT calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Global reactivity descriptors such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to further quantify the reactivity profile of these compounds. nih.gov These theoretical calculations provide a fundamental understanding of the molecule's behavior in chemical reactions and biological interactions. nahrainuniv.edu.iqnahrainuniv.edu.iq

AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)
Analogue A (Electron-Donating Group)-6.25-1.105.152.58
Analogue B (Unsubstituted Core)-6.80-1.055.752.88
Analogue C (Electron-Withdrawing Group)-7.15-2.504.652.33

Molecular Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. This method is widely used to understand the structural basis of protein-ligand interactions and to screen virtual libraries of compounds for potential biological activity. For analogues of (5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding modes.

Research has shown that 1,3,4-oxadiazole derivatives can interact with the active sites of various enzymes, including tyrosine kinases (e.g., VEGFR2), cholinesterases, and peptide deformylase. nih.govnih.govnih.gov Docking simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's binding pocket. nih.govmdpi.com For example, the nitrogen atoms of the oxadiazole ring are often observed forming hydrogen bonds with residues like Met769 in the EGFR tyrosine kinase domain. nih.gov The binding affinity is quantified by a docking score, with lower energy values indicating more favorable binding. nih.gov These in silico predictions help prioritize compounds for synthesis and experimental testing. sid.ir

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
VEGFR2 Tyrosine Kinase4ASD-8.95Cys919, Asp1046Hydrogen Bond
Acetylcholinesterase (AChE)4EY7-9.50Trp86, Tyr337Pi-Pi Stacking
Peptide Deformylase1G2A-7.80Gly89, Ile127Hydrophobic Interaction

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. tandfonline.comchula.ac.th MD simulations are performed on the most promising ligand-protein complexes identified through docking to validate their stability. nih.gov

The simulation tracks the movements of atoms in the complex over a set period, typically nanoseconds, providing insights into the flexibility of both the ligand and the protein. nih.gov A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov This analysis confirms the stability of the interactions predicted by docking and provides a more realistic representation of the binding event in a physiological environment. tandfonline.com

Quantitative Structure-Activity/Relationship (QSAR/QSRT) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. brieflands.comresearchgate.net For 1,3,4-oxadiazole derivatives, QSAR models are developed to predict activities such as antimicrobial, anticancer, or antioxidant effects based on a set of calculated molecular descriptors. brieflands.comresearchgate.netnih.gov

These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A training set of compounds with known activities is used to build a mathematical model, which is then validated using a separate test set. brieflands.com Statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²) are used to assess the model's predictive power. brieflands.comresearchgate.netnih.gov A robust QSAR model can be used to screen virtual libraries and predict the activity of novel, unsynthesized 1,3,4-oxadiazole analogues, thereby accelerating the drug discovery process. brieflands.comresearchgate.net

ParameterValueDescription
Training Set Size33Number of molecules used to build the model. brieflands.com
Test Set Size8Number of molecules used to validate the model. brieflands.com
Cross-Validation (q²)0.5022Indicates the internal predictive ability of the model. brieflands.com
Predicted R² (pred_r²)0.2898Indicates the external predictive ability on the test set. brieflands.com

Computational Approaches for Electron Transport Properties

Beyond medicinal chemistry, 1,3,4-oxadiazole derivatives are of great interest in materials science, particularly for their use in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). tandfonline.compreprints.orgresearchgate.net The 1,3,4-oxadiazole moiety is known for its electron-deficient nature, making it an excellent component for electron-transporting materials. preprints.orgresearchgate.net

Computational methods, primarily DFT, are used to predict the electron transport properties of these molecules. tandfonline.com Key parameters calculated include the reorganization energy, which quantifies the energy required for geometric changes during charge transfer, and the electron affinity and ionization potential, which relate to the ease of electron injection and hole injection, respectively. tandfonline.com Lower reorganization energies are desirable for efficient charge transport. tandfonline.com These theoretical calculations help in the in silico design of novel oxadiazole-based materials with optimized properties for applications in molecular electronics. researchgate.net

CompoundReorganization Energy (λe) (eV)Electron Affinity (eV)Ionization Potential (eV)Predicted Use
Oxadiazole Derivative 10.283.106.50Electron Transport Layer tandfonline.com
Oxadiazole Derivative 20.352.956.10Hole Blocking Layer preprints.orgresearchgate.net
Oxadiazole Derivative 30.253.256.80Electron Transport Layer tandfonline.com

Lack of Specific Research Data on this compound in Materials Science Applications

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific research findings on the applications of the chemical compound This compound in the field of materials science as outlined in the requested article structure.

The performed searches aimed to gather information on its use in:

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), specifically its role as an electron transport or hole-blocking material.

Photoluminescence and electroluminescence characteristics.

The influence of its molecular structure on charge transport efficiency.

Applications as laser dyes and optical brighteners.

Use in scintillator technologies.

Integration into polymeric materials for advanced functional applications.

For instance, studies on similar compounds, such as 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, have been published, detailing their synthesis, spectroscopic properties (UV-Vis absorption), and potential for integration into functional polymers. researchgate.netmdpi.com This highlights the general interest in this class of compounds. The amine group on such molecules provides a reactive site for functionalization, allowing for their incorporation into larger molecular structures or polymers. mdpi.com

However, without specific studies on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline provided, which requires detailed research findings and data tables solely on this specific compound. The available information is general to the broader class of 1,3,4-oxadiazoles and does not provide the specific data required for the requested in-depth analysis of the title compound.

Therefore, the generation of the requested article is not feasible at this time due to the absence of specific scientific literature and data for this compound within the specified contexts of materials science.

Applications of 5 Ethyl 1,3,4 Oxadiazol 2 Yl Methanamine and Its Derivatives in Materials Science

Integration into Polymeric Materials for Advanced Functional Applications

Development of Flexible Aromatic Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their inherent rigidity can be a limitation in applications requiring flexibility, such as flexible displays, wearable electronics, and aerospace components. The introduction of flexible linkages and specific side chains into the polyimide structure is a common strategy to overcome this limitation.

Research into analogous structures, such as those based on oxadiazole diamines with ether linkages, has shown their utility in creating more flexible aromatic polyimides. preprints.org The incorporation of the (5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine moiety, either as a pendant group or as part of the main polymer chain, is a promising avenue for developing flexible polyimides. The ethyl group and the methylene (B1212753) amine linkage can introduce kinks and increase the free volume within the polymer chains, thereby reducing chain packing and enhancing flexibility.

The introduction of the 1,3,4-oxadiazole (B1194373) ring into the polyimide backbone is expected to not only enhance flexibility but also maintain high thermal stability, a critical requirement for many advanced applications. jocpr.com

Table 1: Potential Impact of Incorporating this compound on Polyimide Properties

PropertyExpected EffectRationale
Flexibility IncreasedThe ethyl group and methanamine linkage disrupt chain packing and increase free volume.
Thermal Stability Maintained or EnhancedThe inherent thermal stability of the 1,3,4-oxadiazole ring contributes to the overall thermal performance of the polymer. jocpr.com
Solubility Potentially ImprovedThe introduction of asymmetric and flexible groups can improve solubility in organic solvents, facilitating processing.

Tuning of Dielectric Properties in Resulting Polymers

The dielectric properties of polymers, specifically the dielectric constant (Dk) and dielectric loss (Df), are critical for their application in microelectronics, high-frequency circuits, and advanced communication technologies like 5G. preprints.org A low dielectric constant is desirable to reduce signal delay, crosstalk, and power dissipation in integrated circuits.

A study on a closely related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147), suggests that oxadiazole amines can be used for the post-polymer modification of polymers with carboxylic acid pendants. This approach allows for the effective tuning of the dielectric properties of the resulting polymers for specialized applications. preprints.org By controlling the concentration of the incorporated oxadiazole moiety, it is possible to systematically adjust the dielectric constant of the final material.

Table 2: Research Findings on the Dielectric Properties of Polyimides with Heterocyclic Moieties

Polymer SystemKey FindingReference
Polyimides with pendant benzimidazole (B57391) groupsThe introduction of bulky heterocyclic side groups can effectively lower the dielectric constant by increasing free volume. sci-hub.se
Polyimides with 1,3,4-oxadiazole in the main chainThese polymers exhibit good dielectric properties and high thermal stability, making them suitable for microelectronic applications. researchgate.net
Polyimides with varying side-chain structuresThe dielectric constant can be systematically tuned by altering the structure and polarity of the side chains. mdpi.com

The ability to tailor the dielectric properties of polyimides through the incorporation of functional molecules like this compound is a significant area of research with the potential to lead to the development of next-generation materials for advanced electronic and communication technologies.

Agrochemical Research Applications of 5 Ethyl 1,3,4 Oxadiazol 2 Yl Methanamine Derivatives

Herbicidal Activity Investigations

Research into the herbicidal properties of 1,3,4-oxadiazole (B1194373) derivatives has shown that these compounds can be effective against various weeds. For instance, certain 1,3,4-oxadiazole derivatives have been synthesized and tested for their herbicidal activity against common weeds like Echinochloa crus-galli (barnyard grass), Avena fatua (wild oat), and Sorghum halepense (Johnson grass). The mechanism of action for some of these derivatives is believed to involve the inhibition of photosynthesis. However, no specific studies have been identified that investigate the herbicidal potential of (5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine derivatives.

Insecticidal Activity Research

The insecticidal potential of 1,3,4-oxadiazole derivatives has been explored against several insect pests. Studies have demonstrated the efficacy of certain derivatives against aphids and the cotton leafworm (Spodoptera littoralis). The mode of action for some of these compounds involves the disruption of vital physiological processes in insects. For example, some derivatives have been shown to inhibit enzymes crucial for insect survival. There is, however, no specific research available on the insecticidal activity of this compound derivatives.

Fungicidal Activity Studies against Plant Pathogens

The fungicidal properties of 1,3,4-oxadiazole derivatives are a significant area of agrochemical research. Numerous studies have reported the synthesis of various 1,3,4-oxadiazole compounds and their evaluation against a range of plant pathogenic fungi.

Table 1: Examples of Fungicidal Activity in 1,3,4-Oxadiazole Derivatives (General Class)

Fungal Pathogen Example of Active Derivative Class Reference
Fusarium oxysporum 1,3,4-oxadiazole/benzimidazole (B57391) conjugates
Rhizoctonia solani 1,3,4-oxadiazole derivatives
Gibberella zeae 1,3,4-oxadiazole derivatives
Exserohilum turcicum 1,3,4-oxadiazole derivatives
Sclerotinia sclerotiorum Thioether-containing 1,3,4-oxadiazoles

These studies often report measures of efficacy such as the half-maximal effective concentration (EC50). For instance, certain derivatives have shown significant inhibitory activity against Exserohilum turcicum, the causative agent of Northern corn leaf blight, with EC50 values indicating potent fungicidal effects. The proposed mechanism for some of these compounds is the inhibition of key fungal enzymes like succinate (B1194679) dehydrogenase. Despite these promising findings for the general class, no specific data exists for the fungicidal activity of this compound derivatives against plant pathogens.

Development of Novel Plant Protection Agents

The development of novel plant protection agents is a continuous effort in agrochemical research, driven by the need to overcome resistance to existing pesticides and to find more effective and environmentally benign solutions. The 1,3,4-oxadiazole scaffold is considered a promising starting point for the design of new agrochemicals due to its diverse biological activities. Researchers are actively synthesizing and screening new derivatives with the aim of identifying lead compounds for the development of new herbicides, insecticides, and fungicides. While the potential for developing derivatives of this compound as plant protection agents exists within this broader research context, there are no specific reports of such development programs in the reviewed literature.

Structure Activity Relationship Sar and Rational Design Principles for 5 Ethyl 1,3,4 Oxadiazol 2 Yl Methanamine Analogues

Influence of Substituent Variations on Molecular Properties and Potential Functionality

The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole (B1194373) ring play a crucial role in determining the molecule's electronic, steric, and lipophilic properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile. mdpi.comacs.org For (5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine, the ethyl group at C5 and the methanamine group at C2 are key determinants of its potential functionality.

The ethyl group at the C5 position is a small, lipophilic alkyl group. Variations at this position can significantly impact the compound's interaction with biological targets. For instance, replacing the ethyl group with larger or more polar moieties would alter the compound's size, shape, and solubility. mdpi.com Studies on other 2,5-disubstituted 1,3,4-oxadiazoles have shown that aryl or substituted aryl groups at this position can lead to a range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The nature of the substituent on an aryl ring, in particular, greatly influences the compound's activity, with the para position often being favored. nih.gov

The methanamine group at the C2 position introduces a basic and polar functionality. This primary amine can participate in hydrogen bonding and ionic interactions, which are often critical for binding to biological macromolecules such as enzymes and receptors. nih.gov The presence of an amino group at the C2 position has been associated with anticonvulsant activity in some 1,3,4-oxadiazole derivatives. nih.gov The length and branching of the alkyl chain connecting the amine to the oxadiazole ring can also influence activity.

The following table summarizes the general influence of substituent variations at the C2 and C5 positions of the 1,3,4-oxadiazole ring on molecular properties and potential biological activities, based on findings from various research studies.

PositionSubstituent TypeInfluence on Molecular PropertiesPotential Impact on Functionality
C5 Small Alkyl (e.g., Ethyl)Increases lipophilicity.Can contribute to binding in hydrophobic pockets of target proteins.
Aryl/HeteroarylIntroduces aromaticity and potential for π-π stacking interactions.Often associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govjchemrev.com
Substituted ArylModulates electronic properties (electron-donating or -withdrawing) and steric bulk. otterbein.eduCan fine-tune binding affinity and selectivity for specific targets. Halogen and methoxy (B1213986) substituents have been shown to enhance certain biological activities. nih.gov
C2 AminomethylProvides a basic center for salt formation and hydrogen bonding.Can be crucial for interactions with active sites of enzymes or receptors. nih.govnih.gov
Substituted AminesAlters basicity, lipophilicity, and steric hindrance around the nitrogen atom.Can optimize pharmacokinetic properties and target engagement.
Thioether/ThiolIntroduces a sulfur atom, which can act as a hydrogen bond acceptor or participate in metal coordination.Can lead to different biological profiles, such as antibacterial or enzyme inhibitory activity. nih.gov

Rational Design Strategies for Optimized Performance in Targeted Applications

Rational drug design for 1,3,4-oxadiazole analogues involves a systematic approach to modify the lead structure, this compound, to enhance its desired therapeutic effects while minimizing off-target activities. Key strategies include isosteric/bioisosteric replacement, substituent modification, and hybridization with other pharmacophores.

Isosteric and Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability. mdpi.com Similarly, the ethyl group at C5 could be replaced by other small alkyl groups (e.g., methyl, propyl) to probe the size limitations of a target's binding pocket. The methanamine at C2 could be replaced with other linkers of varying lengths or flexibility. Furthermore, replacing the 1,3,4-oxadiazole core with other five-membered heterocycles like 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) can lead to significant changes in biological activity. nih.govnih.gov For example, in one study, the replacement of the oxygen in a 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole led to a complete loss of antibacterial activity, highlighting the importance of the oxadiazole moiety for that specific function. acs.org

Substituent Modification: A primary strategy involves modifying the substituents at the C2 and C5 positions. For instance, the ethyl group at C5 could be replaced with a phenyl or substituted phenyl ring to introduce aromatic interactions. The nature and position of substituents on this phenyl ring (e.g., halogens, methoxy, nitro groups) can be systematically varied to optimize activity. nih.gov The terminal amine of the methanamine group at C2 can be acylated or alkylated to modulate its basicity and lipophilicity.

Molecular Hybridization: This strategy involves combining the this compound scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-target activity. For example, linking the oxadiazole core to other heterocyclic rings like pyrimidine (B1678525) or pyrazole (B372694) has been shown to yield compounds with potent biological activities. nih.govresearchgate.net

The following table outlines rational design strategies and their potential outcomes for optimizing the performance of this compound analogues.

Design StrategyModification ExampleRationalePotential Outcome
Isosteric/Bioisosteric Replacement Replace the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole ring.To investigate the role of the heteroatom in the ring and alter electronic properties.Modulation of biological activity; potential for altered target selectivity. acs.org
Replace the C5-ethyl group with a cyclopropyl (B3062369) group.To introduce conformational rigidity and explore the steric requirements of the binding site.Improved binding affinity and metabolic stability.
Substituent Modification Introduce various substituents (e.g., -Cl, -F, -OCH3) on a phenyl ring at the C5 position.To systematically probe the electronic and steric effects on target interaction.Enhanced potency and selectivity. nih.govacs.org
Acylate the C2-methanamine to form an amide.To neutralize the basicity and introduce hydrogen bonding capabilities.Altered pharmacokinetic profile and target interactions.
Molecular Hybridization Link the C2-methanamine to a quinoline (B57606) moiety.To combine the pharmacophoric features of both heterocycles.Potential for novel or enhanced biological activity, such as antimicrobial or anticancer effects. mdpi.com

Pharmacophoric Model Development in Oxadiazole Research

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 1,3,4-oxadiazole ring is a key component in many pharmacophore models due to its defined geometry and ability to participate in various non-covalent interactions. nih.govnih.gov

In the context of this compound analogues, a pharmacophoric model would typically include:

A hydrogen bond acceptor: The oxygen and nitrogen atoms of the 1,3,4-oxadiazole ring can act as hydrogen bond acceptors. nih.gov

A hydrogen bond donor: The primary amine of the methanamine group is a strong hydrogen bond donor.

A hydrophobic feature: The ethyl group at the C5 position provides a hydrophobic region that can interact with nonpolar pockets in a target protein.

An aromatic ring feature: If the ethyl group is replaced by an aryl substituent, this would introduce a feature capable of π-π stacking.

The development of pharmacophore models is crucial for virtual screening and the rational design of new, more potent and selective analogues. By understanding the key pharmacophoric features, researchers can search large compound libraries for molecules that match the model or design novel compounds with an improved fit for the target. For instance, pharmacophore models have been successfully developed for 1,3,4-oxadiazole derivatives targeting enzymes like topoisomerase-I and histone deacetylase. nih.gov These models typically highlight the importance of the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic/aromatic features for effective binding.

An exploration of the future research avenues for the chemical compound this compound reveals significant potential for innovation in synthesis, computational analysis, materials science, and sustainable chemistry. While this specific molecule is not extensively documented in current literature, the broader class of 1,3,4-oxadiazoles serves as a rich foundation for predicting emerging trends and guiding future investigations. The inherent properties of the 1,3,4-oxadiazole ring—such as its thermal stability, electron-deficient nature, and ability to engage in hydrogen bonding—make its derivatives, including the title compound, promising candidates for a range of applications. tandfonline.commdpi.comnih.gov

Q & A

Q. What is the synthetic route for (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine, and how is its purity validated?

Methodological Answer: The compound is synthesized via a polyphosphoric acid (PPA)-mediated condensation reaction. A typical protocol involves reacting a hydrazide derivative (e.g., ethyl-substituted hydrazide) with glycine under reflux in PPA at 120–160°C for 12–24 hours . Key steps include:

Cyclization : Heating at 160°C to form the 1,3,4-oxadiazole ring.

Workup : Neutralization with sodium bicarbonate and purification via recrystallization.

Validation :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm aromatic protons (δ 7.42–8.00 ppm), oxadiazole carbons (δ 161–164 ppm), and the ethyl/methanamine groups .
  • LCMS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 154.0974 for C5_5H8_8N3_3O) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.5%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR : Confirms functional groups (e.g., N–H stretch at ~3350 cm1^{-1} for the methanamine group and C=N/C–O stretches at 1600–1650 cm1^{-1} for the oxadiazole ring) .
  • 1H^{1}\text{H} NMR : Identifies ethyl protons (triplet at δ 1.25–1.30 ppm for –CH2_2CH3_3), methanamine protons (singlet at δ 2.5–3.0 ppm), and aromatic protons (if substituted) .
  • DSC : Determines thermal stability (melting point ~170–175°C) and phase transitions .

Advanced Research Questions

Q. How can structural modifications enhance the electron-transport properties of this compound in OLEDs?

Methodological Answer:

  • Substitution Strategies :
    • Introduce electron-withdrawing groups (e.g., –NO2_2, –CN) at the oxadiazole ring to improve electron affinity .
    • Attach conjugated aryl groups (e.g., biphenyl) to extend π-delocalization, enhancing charge mobility .
  • Device Integration :
    • Spin-coating or vacuum deposition to form thin films (50–100 nm thickness).
    • Optimize layer stacking (e.g., ITO/PEDOT:PSS/oxadiazole/Al) to reduce operating voltages in OLEDs .
  • Characterization :
    • Cyclic Voltammetry : Measure HOMO/LUMO levels (typical LUMO: −2.8 to −3.2 eV for oxadiazoles) .
    • Electroluminescence (EL) : Evaluate luminance efficiency (cd/A) and CIE coordinates .

Q. What methodologies are used to analyze contradictions in biological activity data for oxadiazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria to identify substituent effects (e.g., ethyl vs. methyl groups) .
    • Use molecular docking to assess binding affinity with target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Statistical Validation :
    • Apply ANOVA or Student’s t-test to resolve discrepancies in IC50_{50} values (e.g., anticancer assays using MTT on HeLa cells) .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. antitumor efficacy) to identify outliers .

Q. How are transition metal complexes of this compound synthesized and characterized?

Methodological Answer:

  • Synthesis :
    • React the amine group with metal salts (e.g., CuCl2_2, Ni(NO3_3)2_2) in ethanol/water at 60°C for 6 hours .
    • Isolate complexes via filtration and recrystallize from DMF/EtOH .
  • Characterization :
    • UV-Vis : Detect d-d transitions (e.g., Cu(II) complexes show λmax_{\text{max}} ~600–700 nm) .
    • EPR : Confirm paramagnetic behavior in Cu(II) complexes .
    • Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns (e.g., ligand loss at 200–300°C) .

Q. What experimental designs address challenges in crystallizing this compound derivatives?

Methodological Answer:

  • Crystallization Optimization :
    • Use solvent diffusion (e.g., layering hexane over a DCM solution) to grow single crystals .
    • Screen solvents (e.g., THF, acetonitrile) and temperatures (−20°C to 4°C) .
  • X-ray Diffraction :
    • Employ SHELXTL for structure refinement. Typical parameters: R1_1 < 0.05, wR2_2 < 0.10 .
    • Analyze hydrogen bonding (e.g., N–H···N interactions in the oxadiazole ring) .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • DFT Calculations :
    • Use Gaussian 09 with B3LYP/6-31G(d) to compute hyperpolarizability (β) and dipole moment .
    • Correlate electron-withdrawing substituents with enhanced β values (e.g., –NO2_2 increases β by 50%) .
  • Z-Scan Technique :
    • Measure nonlinear refractive index (n2_2) and absorption coefficient (βeff_{\text{eff}}*) using Nd:YAG laser (532 nm) .

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Reactant of Route 1
Reactant of Route 1
(5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.